molecular formula C21H18N2O3S B2476153 (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476671-28-0

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2476153
CAS No.: 476671-28-0
M. Wt: 378.45
InChI Key: TVCZDTKRNBAOHI-CXUHLZMHSA-N
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Description

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor expressed on macrophages and other mononuclear phagocytes. This compound is a valuable research tool for elucidating the critical role of CSF1R signaling in the tumor microenvironment. By specifically inhibiting CSF1R, it allows researchers to target and deplete tumor-associated macrophages (TAMs), which are known to promote tumor progression, angiogenesis, and immunosuppression in various cancers such as glioblastoma, breast carcinoma, and pancreatic ductal adenocarcinoma. Studies referenced in patent literature, including WO2017153320A1 , highlight its application in investigating proliferative diseases. Beyond oncology, this inhibitor is used to explore the function of CSF1R in inflammatory diseases, autoimmune conditions, and bone biology, providing critical insights into macrophage biology and potential therapeutic interventions.

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-20-10-14(7-8-19(20)24)9-16(12-22)21-23-18(13-27-21)15-5-4-6-17(11-15)25-2/h4-11,13,24H,3H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCZDTKRNBAOHI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O3S, with a molecular weight of 378.45 g/mol. Its structural characteristics include an acrylonitrile moiety and thiazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity Overview

CompoundPathogenMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
7bStaphylococcus aureus0.220.2570
7bEscherichia coli0.250.3065

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value greater than 60 μM, suggesting moderate toxicity compared to standard chemotherapeutic agents .

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Synergistic Effects : It exhibits synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activities, contributing to its protective effects in cellular models .

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. For instance, derivatives of thiazolones and pyrazoles have shown significant activity against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds were reported to be as low as 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may possess similar or enhanced antimicrobial properties.

1.2 Anticancer Activity
Compounds with thiazole and acrylonitrile moieties are often evaluated for anticancer activity. Studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Potential Applications

Application AreaDescription
Pharmaceuticals Development of new antimicrobial and anticancer drugs based on the compound's structure.
Materials Science Use in the synthesis of polymeric materials with enhanced properties due to its functional groups.
Agricultural Chemicals Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Case Studies

4.1 Antimicrobial Evaluation
In one study, a series of thiazolones were tested for their antimicrobial activity, revealing that compounds with similar structures to this compound exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin . This suggests that such compounds could enhance the efficacy of existing treatments.

4.2 Anticancer Research
Research involving pyrazole derivatives has shown promising results in inhibiting cancer cell lines, indicating that modifications to the structure can lead to improved biological activity . The integration of thiazole and acrylonitrile functionalities may further enhance these effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their substituent profiles:

Compound (Reference) R1 (Position 3) R2 (Position 4) Heterocyclic Group Notable Features
Target Compound Ethoxy Hydroxy 4-(3-methoxyphenyl)thiazol-2-yl Combines ethoxy (lipophilic) and hydroxy (H-bond donor) groups. Methoxy on thiazole enhances electron density.
1c () Hydroxy Methoxy Thiophen-2-yl Hydroxy and methoxy on phenyl; thiophene instead of thiazole. Lower steric bulk.
1e () Methyl Methoxy Thiophen-2-yl Methyl and methoxy substituents; lacks H-bond donor.
(E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles () Varied (e.g., -OCH₃, -NO₂) - Benzo[d]thiazol-2-yl Bulky benzothiazole group; substituents modulate electronic properties.
(E)-3-(4-chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile () Chlorophenyl - 4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl Chlorine (electron-withdrawing) and chromenone (planar aromatic) groups.

Key Observations :

  • Hydroxy groups enable hydrogen bonding, improving solubility and target interaction .
  • Heterocyclic Influence : Thiazole rings (as in the target compound) exhibit stronger hydrogen-bonding and dipole interactions compared to thiophene analogs .
  • Steric Factors : The 3-ethoxy group in the target compound introduces greater steric hindrance than methoxy or hydroxy substituents, possibly affecting binding pocket accessibility.

Trends :

  • Higher yields are achieved with electron-deficient aldehydes (e.g., nitro-substituted) due to enhanced electrophilicity .
  • Piperidine catalysis () is common for electron-rich aldehydes, while triethylamine suffices for reactive substrates .

Insights :

  • The hydroxy group in 1c and the target compound correlates with bioactivity, likely due to H-bonding with cellular targets .
  • Thiazole-containing compounds (e.g., ) often exhibit enhanced stability and binding affinity compared to thiophene analogs .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation via α-haloketone and thiourea condensation.
  • Acrylonitrile coupling with substituted phenylamines under basic conditions (e.g., NaH in DMF).
  • Microwave-assisted synthesis for accelerated reaction kinetics (reducing time from 24h to 2–4h) .
    Reaction progress is monitored via TLC and HPLC , with purification by recrystallization or column chromatography .

Basic: Which spectroscopic techniques confirm its structural identity?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile at ~2200 cm⁻¹ in IR) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ≈ 365.4) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (critical for E/Z isomer confirmation) .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Answer:
Key variables include:

  • Solvent systems : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
  • Catalysts : Pd(OAc)₂ enhances coupling efficiency in Suzuki-Miyaura reactions .
  • Design of Experiments (DoE) : Box-Behnken models optimize temperature (60–100°C), pH, and reactant ratios to maximize yield (e.g., 75% → 92%) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies (e.g., IC50 variations in anticancer assays) arise from:

  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HepG2) .
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups on bioactivity) .
  • Meta-analysis : Pool data from ≥5 studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Basic: What functional groups influence its bioactivity?

Answer:

  • Ethoxy/hydroxy groups : Enhance solubility and hydrogen bonding with target proteins .
  • Thiazole ring : Mediates π-π stacking in enzyme active sites (e.g., kinase inhibition) .
  • Methoxyphenyl : Modulates electron density, affecting redox potential and antimicrobial efficacy .

Advanced: What methodologies elucidate its mechanism of action?

Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., COX-2, EGFR) using AutoDock Vina .
  • Enzyme inhibition assays : Measure IC50 against purified enzymes (e.g., 12.3 µM for topoisomerase II) .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Basic: What are its solubility and stability under different conditions?

Answer:

  • Solubility : Moderate in DMSO (≥10 mg/mL); low in aqueous buffers (improved with PEG-400) .
  • Stability : Stable at 4°C for 6 months (DSC confirms decomposition >200°C) .
  • Light sensitivity : Store in amber vials to prevent nitro group photodegradation .

Advanced: How to design analogs to improve pharmacokinetic properties?

Answer:

  • Hydrophilic modifications : Introduce sulfonate groups to enhance water solubility (logP reduction from 3.2 → 1.8) .
  • Metabolic stability : Replace methoxy with trifluoromethyl to slow CYP450-mediated oxidation .
  • QSAR modeling : Train models on IC50 data to prioritize substituents (e.g., 3,4-dichloro for potency) .

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